Dihydro-beta-ergocryptine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dihydro-beta-ergocryptine is a derivative of the ergot alkaloid family, specifically a hydrogenated form of beta-ergocryptine. It is known for its role as a dopamine agonist and is primarily used in the treatment of Parkinson’s disease. This compound is characterized by its ability to mimic the effects of dopamine in the brain, thereby alleviating symptoms associated with dopamine deficiency.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-beta-ergocryptine typically involves the hydrogenation of beta-ergocryptine. The process begins with the isolation of beta-ergocryptine from ergot alkaloids, followed by catalytic hydrogenation under controlled conditions. The hydrogenation process replaces the double bond between positions 9 and 10 with a single bond, resulting in this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using the fungus Claviceps purpurea. The ergot alkaloids produced are then subjected to purification and hydrogenation to yield this compound. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Dihydro-beta-ergocryptine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: Functional groups on the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or alkylating agents are used under controlled temperatures and pressures.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
科学的研究の応用
Dihydro-beta-ergocryptine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of ergot alkaloids under different chemical reactions.
Biology: Investigated for its effects on cellular processes and neurotransmitter pathways.
Medicine: Primarily used in the treatment of Parkinson’s disease due to its dopamine agonist properties. It is also studied for potential use in treating other neurological disorders.
Industry: Employed in the production of pharmaceuticals targeting dopamine-related conditions
作用機序
Dihydro-beta-ergocryptine exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, particularly the D2 receptors, and mimics the action of dopamine. This leads to improved motor function and reduced symptoms of Parkinson’s disease. The compound also influences other neurotransmitter pathways, contributing to its overall therapeutic effects .
類似化合物との比較
Alpha-dihydroergocryptine: Another hydrogenated form of ergocryptine, differing only in the position of a single methyl group.
Ergotamine: A naturally occurring ergot alkaloid with similar pharmacological properties but different structural features.
Bromocriptine: A brominated derivative of ergocryptine, used for similar therapeutic purposes.
Uniqueness: Dihydro-beta-ergocryptine is unique due to its specific structural modifications, which enhance its stability and efficacy as a dopamine agonist. Its ability to provide continuous stimulation of dopamine receptors makes it particularly effective in managing Parkinson’s disease symptoms .
特性
CAS番号 |
19467-62-0 |
---|---|
分子式 |
C32H43N5O5 |
分子量 |
577.7 g/mol |
IUPAC名 |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20+,22+,24+,25-,27-,31+,32-/m0/s1 |
InChIキー |
SBFXHXZNBNFPHV-PSELOKDRSA-N |
SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O |
正規SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。